
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with two 6-methylpyridin-2-yl groups at the 5 and 6 positions, and two methyl groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3-dimethylpyrazine with 6-methylpyridin-2-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives.
科学的研究の応用
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, potentially affecting cellular pathways.
類似化合物との比較
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridine: This compound is similar in structure but lacks the pyrazine core.
2,5-Dimethyl-3,6-bis[(2,6-diisopropylphenylimino)methyl]pyrazine: This compound has a similar pyrazine core but different substituents.
Uniqueness
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
特性
CAS番号 |
89684-67-3 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC名 |
2,3-dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C18H18N4/c1-11-7-5-9-15(19-11)17-18(22-14(4)13(3)21-17)16-10-6-8-12(2)20-16/h5-10H,1-4H3 |
InChIキー |
PKDNGDWRVKRJBI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NC(=C(N=C2C3=CC=CC(=N3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)
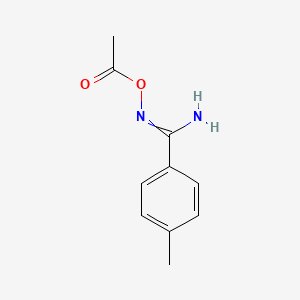

![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)
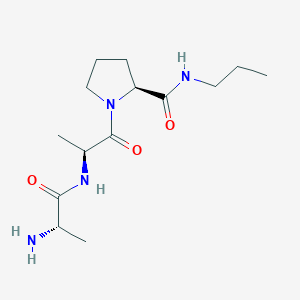

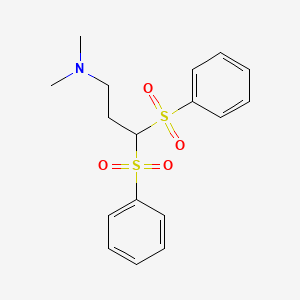

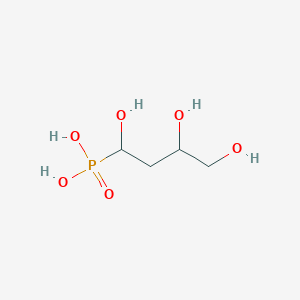
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
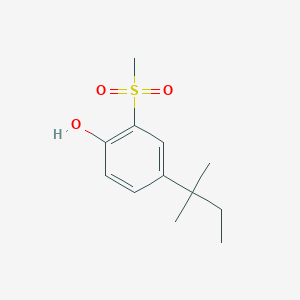
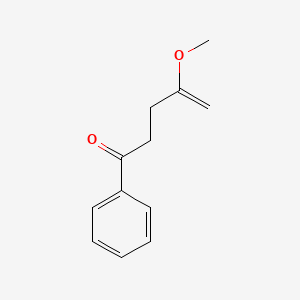
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
